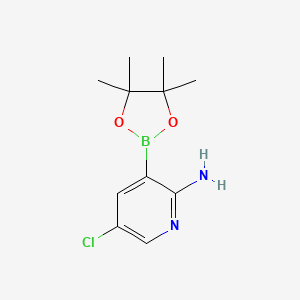
5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound contains a cyclohexene ring, which is a six-membered ring with one double bond. It also contains a 1,3,2-dioxaborolane group, which is a type of boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Chemical Reactions Analysis
Boronic esters are known to participate in various types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds .Wirkmechanismus
Target of Action
Compounds with similar structures have been used in various chemical reactions, such as the suzuki-miyaura coupling reaction .
Mode of Action
It’s worth noting that boronic esters, such as this compound, are often used in palladium-catalyzed cross-coupling reactions . They can form carbon-carbon bonds by reacting with various organic halides in the presence of a base .
Pharmacokinetics
As a boronic ester, it’s likely to undergo metabolism via enzymatic or non-enzymatic processes, leading to the formation of boronic acids .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the presence of a base and a palladium catalyst is crucial for its role in cross-coupling reactions . Additionally, factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-ol involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "cyclohex-3-en-1-ol", "2,3-dimethyl-1,3-butadiene", "sodium hydride", "tetrahydrofuran", "methanol", "acetic acid", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: 4,4,5,5-tetramethyl-1,3,2-dioxaborolane is reacted with sodium hydride in tetrahydrofuran to form the corresponding boronic acid.", "Step 2: The boronic acid is then reacted with 2,3-dimethyl-1,3-butadiene in the presence of a palladium catalyst to form the corresponding alkene.", "Step 3: The resulting alkene is then reacted with cyclohex-3-en-1-ol in the presence of a Lewis acid catalyst to form the desired product, 5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-ol.", "Step 4: The product is purified by column chromatography using a mixture of methanol and acetic acid as the eluent.", "Step 5: The purified product is then treated with sodium bicarbonate and water to remove any remaining impurities and obtain the final product." ] } | |
CAS-Nummer |
1006389-64-5 |
Produktname |
5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-ol |
Molekularformel |
C14H25BO3 |
Molekulargewicht |
252.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(difluoromethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6148576.png)
